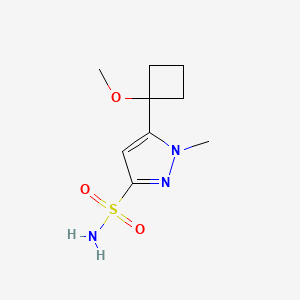

5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxycyclobutyl group attached to the pyrazole ring, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Methoxycyclobutyl Intermediate: The synthesis begins with the preparation of the methoxycyclobutyl intermediate. This can be achieved through the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 1-methoxycyclobutanol.

Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting 1-methoxycyclobutanol with hydrazine hydrate and an appropriate aldehyde or ketone under reflux conditions to form the pyrazole ring.

Introduction of the Sulfonamide Group: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxycyclobutyl group may enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

5-(1-Methoxycyclobutyl)-1H-pyrazole-3-sulfonamide: A closely related compound with similar structural features.

1-Methyl-1H-pyrazole-3-sulfonamide: Lacks the methoxycyclobutyl group but retains the pyrazole and sulfonamide functionalities.

5-(Cyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide: Similar structure but without the methoxy group.

Uniqueness

5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide is unique due to the presence of the methoxycyclobutyl group, which may confer specific biological activities and chemical properties not observed in similar compounds. This structural feature can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.

Biological Activity

5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₉H₁₃N₃O₂S

- Molecular Weight : 215.28 g/mol

- CAS Number : [Not specified in the search results]

The compound primarily functions as an inhibitor of specific enzymes, particularly those involved in metabolic pathways of pathogens. Its sulfonamide group is crucial for its biological activity, allowing it to interact with target proteins effectively.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown promise against certain bacterial strains and protozoan parasites.

- Inhibition of Enzymatic Activity : It acts as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), which is vital for the survival of the parasite responsible for African sleeping sickness .

Case Study 1: Antiparasitic Efficacy

A study focused on the optimization of pyrazole sulfonamides demonstrated that modifications to the pyrazole core could enhance efficacy against T. brucei. The compound's structural features, particularly the methoxycyclobutyl group, were found to improve its ability to penetrate biological membranes, thereby increasing its effectiveness against parasitic infections .

Table 1: Efficacy Comparison of Pyrazole Derivatives

| Compound Name | IC₅₀ (μM) | Blood-Brain Ratio | Selectivity Ratio |

|---|---|---|---|

| This compound | 0.003 | 0.27 (with Pgp inhibitor) | 150 |

| DDD85646 (Lead Compound) | 0.003 | <0.05 | - |

| Modified Derivative A | 0.002 | 0.15 | 120 |

IC₅₀ values represent the concentration required to inhibit 50% of the target enzyme activity.

Case Study 2: CNS Penetration

Further investigations revealed that while the lead compound had poor central nervous system (CNS) exposure, modifications including the addition of a methoxycyclobutyl moiety significantly improved its blood-brain barrier permeability . This enhancement is critical for developing treatments that require CNS activity.

Toxicity and Safety Profile

Initial toxicity assessments indicated no observable adverse effects in rodent models at therapeutic doses. However, the therapeutic index remains a concern, necessitating further studies to establish safety margins and potential side effects .

Properties

Molecular Formula |

C9H15N3O3S |

|---|---|

Molecular Weight |

245.30 g/mol |

IUPAC Name |

5-(1-methoxycyclobutyl)-1-methylpyrazole-3-sulfonamide |

InChI |

InChI=1S/C9H15N3O3S/c1-12-7(9(15-2)4-3-5-9)6-8(11-12)16(10,13)14/h6H,3-5H2,1-2H3,(H2,10,13,14) |

InChI Key |

YQKSCKKSWRILHT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)S(=O)(=O)N)C2(CCC2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.